molecular formula C18H27F6N2OP B12881658 (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B12881658
M. Wt: 432.4 g/mol
InChI Key: HTMFELRYWOLIDF-LMOVPXPDSA-N
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Description

  • “(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)” is a complex organic compound with a unique structure.
  • It contains an imidazole ring, a mesityl group, and a hexafluorophosphate anion.
  • The compound’s chirality is specified by the “(S)” designation, indicating that it is optically active.
  • Its chemical formula is C₁₉H₂₄F₆N₂O₂P.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In catalysis, it may coordinate with metal ions to facilitate asymmetric transformations.
    • In drug design, it could interact with specific protein targets or cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C18H27F6N2OP

    Molecular Weight

    432.4 g/mol

    IUPAC Name

    (2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentan-1-ol;hexafluorophosphate

    InChI

    InChI=1S/C18H27N2O.F6P/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;1-7(2,3,4,5)6/h6-7,9-10,12-13,17,21H,8,11H2,1-5H3;/q+1;-1/t17-;/m0./s1

    InChI Key

    HTMFELRYWOLIDF-LMOVPXPDSA-N

    Isomeric SMILES

    CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)CO)C.F[P-](F)(F)(F)(F)F

    Canonical SMILES

    CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)CO)C.F[P-](F)(F)(F)(F)F

    Origin of Product

    United States

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